2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide
Overview
Description
2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide is an organic compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol . This compound is characterized by the presence of a methoxy group and a methoxymethoxy group attached to a phenyl ring, along with an ethanethioamide moiety.
Preparation Methods
The synthesis of 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide typically involves the reaction of 4-methoxy-2-(methoxymethoxy)benzaldehyde with ethanethioamide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanethioamide group to an ethylamine group using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide can be compared with similar compounds such as:
2-Methyl-4-methoxybenzeneboronic acid: This compound has a similar methoxy group but differs in its boronic acid functionality.
Phenol, 2-methoxy-4-(methoxymethyl): This compound shares the methoxy and methoxymethyl groups but lacks the ethanethioamide moiety.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-methoxy-2-(methoxymethoxy)phenyl]ethanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-13-7-15-10-6-9(14-2)4-3-8(10)5-11(12)16/h3-4,6H,5,7H2,1-2H3,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQERLHRBLKGDPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)OC)CC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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